Isobutyl-(3-trifluoromethyl-phenyl)-amine

Description

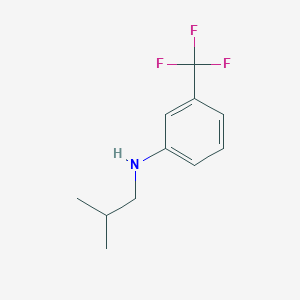

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N/c1-8(2)7-15-10-5-3-4-9(6-10)11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODFIDQOGQENSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405707 | |

| Record name | ISOBUTYL-(3-TRIFLUOROMETHYL-PHENYL)-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55171-30-7 | |

| Record name | ISOBUTYL-(3-TRIFLUOROMETHYL-PHENYL)-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for Isobutyl 3 Trifluoromethyl Phenyl Amine and Its Analogues

Strategic Approaches to Trifluoromethyl Group Introduction in Aromatic Systems

The installation of a trifluoromethyl group onto an aromatic ring can be achieved through several distinct methodologies, each with its own set of advantages and limitations. These approaches can be broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylation, as well as through aromatic coupling reactions.

Electrophilic Trifluoromethylation Protocols

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic substrate with a reagent that acts as a source of an electrophilic "CF3+" equivalent. A variety of reagents have been developed for this purpose, with hypervalent iodine compounds and sulfonium salts being the most prominent.

Togni's Reagents: Togni and co-workers developed a class of hypervalent iodine(III)-CF3 reagents that are mild and effective for the trifluoromethylation of various nucleophiles, including anilines. enamine.netacs.orgenamine.netresearchgate.net These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), allow for the direct trifluoromethylation of unprotected anilines, often under photoredox catalysis. acs.orgenamine.net

Umemoto's Reagents: Umemoto and his team developed S-(trifluoromethyl)dibenzothiophenium salts, which are powerful electrophilic trifluoromethylating agents. enamine.netnih.govbeilstein-journals.orgnih.gov These reagents are effective for the trifluoromethylation of a wide range of nucleophiles. nih.govbeilstein-journals.org The reactivity of these reagents can be tuned by modifying the substituents on the dibenzothiophene core. nih.gov

| Reagent Type | Example Reagent | Substrate Example | Key Features |

| Hypervalent Iodine | Togni Reagent II | Anilines | Mild reaction conditions, often used with photoredox catalysis. enamine.netacs.orgenamine.netresearchgate.net |

| Sulfonium Salts | Umemoto Reagent I | Silyl enol ethers, β-ketoesters | Highly effective, reactivity can be tuned. enamine.netnih.govbeilstein-journals.orgnih.gov |

Nucleophilic Trifluoromethylation Techniques

Nucleophilic trifluoromethylation involves the reaction of an aromatic substrate bearing a leaving group (e.g., a halide) with a nucleophilic "CF3-" source. This approach is particularly useful for the trifluoromethylation of electron-deficient aromatic rings.

Ruppert-Prakash Reagent: Trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, is a widely used source of nucleophilic trifluoromethyl groups. sigmaaldrich.comwikipedia.orggoogle.com The reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which generates the trifluoromethyl anion. sigmaaldrich.comwikipedia.org This method has been successfully applied to the synthesis of various trifluoromethylated compounds. sigmaaldrich.com

Fluoroform-derived Reagents: Fluoroform (HCF3) can also be used as a precursor to the trifluoromethyl anion. beilstein-journals.org Systems utilizing fluoroform in combination with a strong base like potassium hexamethyldisilazide (KHMDS) have been developed for the nucleophilic trifluoromethylation of esters to form trifluoromethyl ketones. beilstein-journals.org

| Reagent | Initiator/Base | Substrate Example | Key Features |

| Trimethyl(trifluoromethyl)silane (TMSCF3) | TBAF, CsF | Aldehydes, ketones | Widely applicable, mild reaction conditions. sigmaaldrich.comwikipedia.orggoogle.com |

| Fluoroform (HCF3) | KHMDS | Esters | Utilizes an inexpensive CF3 source. beilstein-journals.org |

Radical Trifluoromethylation Reactions

Radical trifluoromethylation introduces a trifluoromethyl radical to an aromatic ring, typically through a homolytic aromatic substitution mechanism. This method is advantageous for its compatibility with a wide range of functional groups.

Langlois Reagent: Sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, is an inexpensive and stable solid that generates trifluoromethyl radicals in the presence of an oxidant. nih.govresearchgate.nettcichemicals.comtcichemicals.comsantiago-lab.com This reagent has been used for the trifluoromethylation of electron-rich aromatic compounds like phenol and aniline (B41778). nih.gov

Trifluoromethanesulfonic Anhydride: More recently, trifluoromethanesulfonic anhydride has been employed as a radical trifluoromethylation reagent through photoredox catalysis, offering a cost-effective route to trifluoromethylated compounds. nih.govsigmaaldrich.comnih.govsigmaaldrich.comlookchem.com

| Reagent | Activation Method | Substrate Example | Key Features |

| Sodium trifluoromethanesulfinate (Langlois Reagent) | Oxidant (e.g., t-BuOOH) | Phenol, Aniline | Inexpensive and stable reagent. nih.govresearchgate.nettcichemicals.comtcichemicals.comsantiago-lab.com |

| Trifluoromethanesulfonic Anhydride | Photoredox Catalysis | (Hetero)arenes | Low-cost and abundant chemical. nih.govsigmaaldrich.comnih.govsigmaaldrich.comlookchem.com |

Aromatic Coupling Reactions for Trifluoromethylation

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of C-CF3 bonds. Copper-catalyzed reactions have been particularly well-explored in this context.

Copper-Catalyzed Trifluoromethylation: Copper complexes can mediate the trifluoromethylation of aryl halides and arylboronic acids. nih.govbeilstein-journals.orgnih.govprinceton.edursc.org These reactions can proceed with both nucleophilic and electrophilic trifluoromethylating agents. For instance, copper-catalyzed trifluoromethylation of arylboronic acids has been achieved using CF3+ reagents. rsc.org

Sandmeyer-type Trifluoromethylation: A copper-promoted Sandmeyer-type reaction allows for the conversion of aromatic amines to trifluoromethylated arenes via their corresponding diazonium salts. nih.govorganic-chemistry.org This method provides a direct route from an amino group to a trifluoromethyl group. nih.govorganic-chemistry.org

| Reaction Type | Catalyst/Promoter | Substrate | Trifluoromethyl Source |

| Cross-Coupling | Copper | Arylboronic acids | CF3+ reagents rsc.org |

| Sandmeyer Reaction | Copper | Arenediazonium salts | Umemoto's reagent organic-chemistry.org |

Direct and Indirect Synthetic Routes to N-Alkyl-3-(trifluoromethyl)aniline Derivatives

Once the 3-(trifluoromethyl)aniline (B124266) core is synthesized, the next key step is the introduction of the isobutyl group onto the nitrogen atom. Reductive amination is a highly effective and widely used method for this transformation.

Reductive Amination Methodologies for Amine Formation

Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is generally efficient and avoids the problems of over-alkylation often encountered in direct alkylation with alkyl halides.

The synthesis of Isobutyl-(3-trifluoromethyl-phenyl)-amine would typically involve the reaction of 3-(trifluoromethyl)aniline with isobutyraldehyde. The choice of reducing agent is crucial for the success of the reaction.

Sodium Triacetoxyborohydride (STABH): Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. sciencemadness.orgrsc.orgmdma.chcommonorganicchemistry.comorganic-chemistry.orgnih.gov It is less basic than other borohydrides and can be used in the presence of acidic catalysts, which can facilitate imine formation. A study on the reductive amination of isobutyraldehyde with aniline reported a 91% yield using sodium triacetoxyborohydride. sciencemadness.org This suggests that this reagent would be highly effective for the synthesis of the target compound. Reactions are typically carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). commonorganicchemistry.comorganic-chemistry.org

Sodium Cyanoborohydride (NaBH3CN): Sodium cyanoborohydride is another commonly used reducing agent for reductive aminations. libretexts.orgorganic-chemistry.orgchemicalbook.com It is particularly effective at reducing iminium ions in the presence of carbonyl groups. organic-chemistry.org However, it is highly toxic and can release hydrogen cyanide under acidic conditions, necessitating careful handling. organic-chemistry.orgchemicalbook.com

| Reducing Agent | Typical Solvent | Key Features |

| Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE), THF | Mild, selective, tolerates acid-sensitive groups. sciencemadness.orgrsc.orgmdma.chcommonorganicchemistry.comorganic-chemistry.orgnih.gov |

| Sodium Cyanoborohydride | Methanol (B129727) | Effective for reducing iminium ions, but highly toxic. libretexts.orgorganic-chemistry.orgchemicalbook.com |

The synthesis of this compound can be envisioned as a two-step process: first, the trifluoromethylation of an appropriate aniline precursor, followed by the reductive amination of 3-(trifluoromethyl)aniline with isobutyraldehyde. The choice of specific reagents and reaction conditions for each step would depend on factors such as substrate compatibility, desired yield, and scalability.

Condensation Reactions in the Construction of Amine Frameworks

The synthesis of secondary amines, such as this compound, frequently employs condensation reactions that form a carbon-nitrogen double bond (imine), which is subsequently reduced to the target amine. These methods, collectively known as reductive amination, are highly valued for their efficiency and broad applicability.

Schiff Base Formation and Subsequent Reduction Strategies

A primary and effective strategy for synthesizing secondary amines is through the formation of a Schiff base, followed by its reduction. researchgate.netyoutube.com A Schiff base, or imine, is a compound containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org This intermediate is typically formed through the nucleophilic addition of a primary amine to a carbonyl compound (an aldehyde or ketone), which then undergoes dehydration to yield the imine. wikipedia.org

In the context of synthesizing this compound, this two-step process would involve:

Schiff Base Formation : The reaction between 3-(trifluoromethyl)aniline and isobutyraldehyde. This condensation is often catalyzed by a small amount of acid and involves the elimination of a water molecule.

Reduction : The resulting imine intermediate is then reduced to the final secondary amine. This reduction must be selective for the C=N bond.

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Key Reagents/Conditions | Purpose |

| 1 | 3-(Trifluoromethyl)aniline | Isobutyraldehyde | N-(2-methylpropylidene)-3-(trifluoromethyl)aniline (Schiff Base) | Methanol, Acetic acid (cat.), Room Temp | Formation of C=N double bond |

| 2 | N-(2-methylpropylidene)-3-(trifluoromethyl)aniline | - | This compound | Sodium borohydride (NaBH₄) or H₂/Pd-C | Reduction of imine to a secondary amine |

Mannich Reaction Applications in Amination Synthesis

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of a compound containing an acidic proton with formaldehyde and a primary or secondary amine. orgsyn.org This reaction forms a C-C bond and introduces an amino group, resulting in a product known as a Mannich base (a β-amino carbonyl compound). orgsyn.orgplantarchives.org

While not a direct route to this compound, the Mannich reaction is a powerful tool for synthesizing complex amine-containing structures and fluorinated compounds. plantarchives.orgnih.gov For instance, a trifluoromethyl-substituted aniline could be used as the amine component in a Mannich reaction. Several research groups have explored Mannich reactions with trifluoromethyl imines, often promoted by organocatalysts like proline or cinchona alkaloids. nih.gov

The general mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile. This electrophile reacts with the enol form of the carbonyl compound. orgsyn.org The versatility of the Mannich reaction allows for the synthesis of a wide array of β-amino ketones and related structures, which are valuable intermediates in pharmaceutical synthesis. thieme.de

Multi-Step Synthesis Pathways for this compound Precursors

The synthesis of the target amine relies on the availability of key precursors, namely 3-(trifluoromethyl)aniline and isobutyraldehyde. The synthesis of the aromatic precursor, in particular, involves several strategic steps to correctly install the required functional groups on the benzene (B151609) ring.

Application of Grignard Chemistry in Trifluoromethylacetophenone Synthesis

A key intermediate that can be converted to trifluoromethyl-substituted anilines is 3-trifluoromethylacetophenone. Grignard chemistry provides a robust and scalable method for its synthesis. googleapis.com The process typically begins with a halogenated benzotrifluoride, such as 3-bromobenzotrifluoride.

The synthesis involves two main stages:

Grignard Reagent Formation : 3-Bromobenzotrifluoride is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide. acs.orgacs.org Careful control of temperature is crucial during this step. acs.org

Acetylation : The freshly prepared Grignard reagent is then reacted with an acetylating agent. A common and effective method is the inverse addition of the Grignard solution to an excess of cold acetic anhydride. acs.orgorgsyn.org This yields 3-trifluoromethylacetophenone. googleapis.com

This method is highly efficient, with isolated yields of the acetophenone product reported to be in the 90% range. acs.orgorgsyn.org The resulting 3-trifluoromethylacetophenone can then be further functionalized, for example, through oximation followed by reduction, to produce related amine structures. googleapis.com

| Step | Starting Material | Reagent 1 | Reagent 2 | Product | Solvent |

| 1 | 3-Bromobenzotrifluoride | Magnesium (Mg) | - | 3-(Trifluoromethyl)phenylmagnesium bromide | Tetrahydrofuran (THF) |

| 2 | 3-(Trifluoromethyl)phenylmagnesium bromide | Acetic anhydride | - | 3-Trifluoromethylacetophenone | Tetrahydrofuran (THF) |

Selective Hydrogenation of Nitro-Substituted Aromatic Precursors

The most common industrial pathway to 3-(trifluoromethyl)aniline involves the selective reduction of 3-nitrobenzotrifluoride. The challenge in this reaction is to reduce the nitro group (-NO₂) to an amino group (-NH₂) without affecting the trifluoromethyl (-CF₃) group or the aromatic ring.

Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and selectivity. nih.govrsc.org The reaction is typically carried out using hydrogen gas (H₂) under pressure in the presence of a heterogeneous catalyst. nih.gov

Key aspects of this process include:

Catalysts : Noble metal catalysts are highly effective. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are widely used. Supported gold nanoparticles (e.g., Au/TiO₂ or Au/Al₂O₃) have also been shown to be highly chemoselective for the hydrogenation of nitro groups in the presence of other reducible functionalities. nih.govnih.gov Ruthenium-based catalysts have also demonstrated excellent selectivity. researchgate.net

Reaction Conditions : The reaction is typically performed in a solvent such as ethanol or methanol at moderate temperatures and pressures. The selectivity towards the desired aniline is often excellent, with minimal side reactions. researchgate.net

Selectivity : The high selectivity is attributed to the preferential adsorption and activation of the nitro group on the catalyst surface compared to the trifluoromethyl group or the benzene ring. mdpi.com

| Catalyst System | Substrate | Product | Selectivity | Reference |

| Au/TiO₂ or Au/Fe₂O₃ | Functionalized Nitroarenes | Functionalized Anilines | High chemoselectivity | nih.gov |

| Ru/CMK-3 | Substituted Nitrobenzenes | Substituted Anilines | Excellent | researchgate.net |

| Ru-SnOx/Al₂O₃ | m-Dinitrobenzene | m-Nitroaniline | >97% | mdpi.com |

| Au/Al₂O₃ | Substituted Nitrobenzenes | Substituted Anilines | Up to 97% | nih.gov |

Hydrolytic Cleavage of Trifluoromethyl Phenethylamines

The trifluoromethyl group is generally stable under many reaction conditions. However, under forcing acidic conditions, it can undergo hydrolysis. A patented process describes the hydrolysis of 3-trifluoromethyl phenethylamines to yield the corresponding benzoic acid derivatives. google.com This reaction represents a transformation of the -CF₃ group itself, rather than a direct synthetic step towards retaining it.

Stereoselective Synthesis and Enantiomeric Resolution of this compound Analogues

The biological activity of chiral amines is often enantiomer-dependent. Consequently, the development of stereoselective methods for the synthesis of single enantiomers of this compound analogues is of paramount importance. Key strategies include asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis:

One of the most direct and efficient methods for preparing chiral amines is through the asymmetric reductive amination of a prochiral ketone or aldehyde with an amine. In the context of this compound, this would involve the reaction of 3-(trifluoromethyl)aniline with isobutyraldehyde, or 3-(trifluoromethyl)benzaldehyde with isobutylamine, in the presence of a chiral catalyst and a reducing agent.

Recent advancements in catalysis have identified iridium complexes with chiral phosphoramidite ligands as highly effective for the direct asymmetric reductive amination of aryl ketones, achieving high enantioselectivities (up to 99% ee) and turnover numbers. nih.gov Chiral phosphoric acids have also emerged as powerful organocatalysts for the atropoenantioselective asymmetric reductive amination of biaryl dialdehydes. acs.org Furthermore, chiral SPINOL-derived borophosphates have been successfully employed as catalysts for the asymmetric reductive amination of ketones with pinacolborane, affording a range of chiral amines in high yields and enantioselectivities. acs.org

While a specific protocol for the asymmetric synthesis of this compound is not extensively detailed in the reviewed literature, the general applicability of these catalytic systems suggests a viable pathway. A hypothetical asymmetric reductive amination is presented in the table below, based on typical conditions for similar transformations.

Interactive Data Table: Hypothetical Asymmetric Reductive Amination

| Parameter | Value |

| Reactants | 3-(Trifluoromethyl)aniline, Isobutyraldehyde |

| Catalyst System | [Ir(COD)Cl]₂ / Chiral Phosphoramidite Ligand |

| Reducing Agent | H₂ (50 bar) |

| Solvent | Toluene |

| Temperature | 60 °C |

| Reaction Time | 24 h |

| Hypothetical Yield | 85-95% |

| Hypothetical ee | >95% |

Enantiomeric Resolution:

The separation of a racemic mixture of this compound into its constituent enantiomers can be achieved through several techniques, with crystallization of diastereomeric salts and enzymatic resolution being the most common. wikipedia.org

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These salts exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base to remove the chiral auxiliary.

Enzymatic Kinetic Resolution: Lipases are widely used enzymes for the kinetic resolution of racemic amines and alcohols. nih.govnih.gov In a typical procedure, the racemic amine is acylated in the presence of a lipase and an acyl donor. The enzyme selectively acylates one enantiomer at a much faster rate than the other, resulting in a mixture of the acylated enantiomer and the unreacted enantiomer. These can then be separated based on their different chemical properties. Lipases such as Candida antarctica lipase B (CALB) have shown high efficiency and enantioselectivity in the resolution of various amines. mtak.huelsevierpure.com

Interactive Data Table: Representative Enzymatic Kinetic Resolution

| Parameter | Value |

| Substrate | Racemic this compound |

| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |

| Acyl Donor | Ethyl acetate (B1210297) |

| Solvent | Hexane |

| Temperature | 40 °C |

| Outcome | (R)-N-acetyl-isobutyl-(3-trifluoromethyl-phenyl)-amine and unreacted (S)-Isobutyl-(3-trifluoromethyl-phenyl)-amine |

Derivatization Strategies at the Nitrogen Center and Phenyl Ring System

Further functionalization of the this compound scaffold at the nitrogen atom and the phenyl ring can lead to the generation of a diverse library of analogues with potentially modulated biological activities.

Derivatization at the Nitrogen Center:

The secondary amine functionality in this compound allows for a variety of derivatization reactions, including N-acylation and N-alkylation.

N-Acylation: The reaction of the amine with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, readily affords the corresponding amides. This derivatization can be used to introduce a wide range of functional groups.

N-Alkylation: Introduction of additional alkyl groups at the nitrogen center can be achieved through reaction with alkyl halides. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions.

Derivatization at the Phenyl Ring System:

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is directed by the combined electronic effects of the isobutylamino group and the trifluoromethyl group. The isobutylamino group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director.

Halogenation: Direct halogenation of anilines can be challenging due to the high reactivity of the ring and potential for over-reaction and oxidation. However, methods using copper(II) halides in ionic liquids have been shown to provide high yields and regioselectivity for the para-halogenation of unprotected anilines. beilstein-journals.org For this compound, halogenation is expected to occur at the positions ortho and para to the activating amino group.

Nitration: The nitration of N-alkylanilines can lead to a mixture of isomers and oxidation products. wikipedia.org The directing effects of the substituents will play a crucial role in the product distribution.

Friedel-Crafts Acylation and Alkylation: The Friedel-Crafts acylation of anilides is a known method for introducing acyl groups onto the aromatic ring, often requiring a Lewis acid catalyst. sigmaaldrich.comgoogle.com The strong deactivating effect of the trifluoromethyl group and the potential for the Lewis acid to complex with the amine nitrogen can make these reactions challenging. However, specific catalysts and reaction conditions have been developed to overcome these limitations for some aniline derivatives. google.com

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile | Predicted Major Product(s) | Rationale |

| Br⁺ | 4-Bromo-N-isobutyl-3-(trifluoromethyl)aniline | The strongly activating and para-directing isobutylamino group dominates over the meta-directing trifluoromethyl group. Steric hindrance may disfavor ortho-substitution. |

| NO₂⁺ | 4-Nitro-N-isobutyl-3-(trifluoromethyl)aniline | Similar to halogenation, the amino group directs the incoming electrophile to the para position. |

| R-C=O⁺ | 4-Acyl-N-isobutyl-3-(trifluoromethyl)aniline | Friedel-Crafts acylation, if successful, would likely occur at the position para to the activating amino group. |

Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of Isobutyl 3 Trifluoromethyl Phenyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of Isobutyl-(3-trifluoromethyl-phenyl)-amine. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) and multiplicities are outlined in Table 1. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The trifluoromethyl group at the meta position will influence the splitting pattern of these aromatic protons. The protons of the isobutyl group will appear in the upfield region. The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | 6.7 - 7.4 | Multiplet (m) | 4H |

| N-H | ~3.6 (variable) | Broad Singlet (br s) | 1H |

| N-CH₂ | ~3.0 | Doublet (d) | 2H |

| CH(CH₃)₂ | ~1.9 | Multiplet (m) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The aromatic carbons will resonate at lower field compared to the aliphatic carbons of the isobutyl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | ~148 |

| Aromatic C-CF₃ | ~131 (q) |

| Aromatic C-H | 113 - 130 |

| CF₃ | ~125 (q) |

| N-CH₂ | ~53 |

| CH(CH₃)₂ | ~28 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. The ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this singlet, typically in the range of -60 to -65 ppm (relative to a standard like CFCl₃), is characteristic of a trifluoromethyl group attached to an aromatic ring. rsc.org This analysis provides unambiguous confirmation of the presence and electronic environment of the trifluoromethyl moiety.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. As a secondary amine, a key feature will be the N-H stretching vibration, which typically appears as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. wpmucdn.com The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of this compound. The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound, which is 217.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula (C₁₁H₁₄F₃N). nih.gov

The fragmentation pattern observed in the mass spectrum can further corroborate the structure. Common fragmentation pathways for this molecule would likely involve the loss of an isobutyl group or a propyl radical from the isobutyl group, as well as fragmentation of the aromatic ring.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 217 | [M]⁺ (Molecular Ion) |

| 202 | [M - CH₃]⁺ |

| 160 | [M - C₄H₉]⁺ |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification of this compound and for assessing its purity.

Gas Chromatography (GC): Due to its volatility, gas chromatography is a suitable technique for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any potential impurities. A non-polar or moderately polar capillary column would likely be used, with temperature programming to ensure good peak shape and resolution.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of this compound. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a modifier like trifluoroacetic acid to improve peak shape), would be a common approach. Detection can be achieved using a UV detector, typically monitoring at a wavelength where the aromatic ring absorbs, such as around 254 nm. The retention time of the compound is a characteristic property under specific chromatographic conditions and the peak area can be used for quantification and purity determination.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography is an indispensable tool for the rapid and qualitative monitoring of chemical reactions, allowing chemists to track the consumption of starting materials and the formation of products. For the synthesis of this compound, which can be prepared via methods such as the N-alkylation of 3-(trifluoromethyl)aniline (B124266) with an isobutyl halide, TLC provides a swift method to ascertain reaction completion.

In a typical setup, a small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel plate. The choice of eluent, or mobile phase, is critical for achieving good separation between the starting aniline (B41778), the alkylating agent, and the desired N-alkylated product. Given the chemical nature of this compound, a non-polar solvent system is generally effective. A common mobile phase for related compounds is a mixture of ethyl acetate (B1210297) and a non-polar solvent like petroleum ether or hexane. rsc.org The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. The less polar product, this compound, will travel further up the plate than the more polar starting material, 3-(trifluoromethyl)aniline, resulting in a higher Retention Factor (Rf) value. Visualization of the spots can be achieved under UV light (typically at 254 nm), as the aromatic ring of the compound absorbs UV radiation.

Table 1: Illustrative TLC Data for the Synthesis of this compound

| Compound | Mobile Phase (Ethyl Acetate/Hexane) | Rf Value (Approximate) | Detection Method |

| 3-(Trifluoromethyl)aniline (Starting Material) | 1:9 | 0.3 | UV (254 nm) |

| This compound (Product) | 1:9 | 0.6 | UV (254 nm) |

Note: Rf values are indicative and can vary based on the exact TLC plate, chamber saturation, and temperature.

Column Chromatography for Compound Purification

Following the successful synthesis of this compound, as confirmed by TLC, the crude reaction mixture often requires purification to remove unreacted starting materials, by-products, and catalysts. Column chromatography is the standard method for purification on a preparative scale. youtube.com

The principles of separation in column chromatography are analogous to TLC, but on a larger scale. A glass column is packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column and eluted with a solvent system, which is often similar to or slightly less polar than the one used for TLC analysis to ensure good separation. For amines, the acidic nature of silica gel can sometimes lead to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (Et3N), can be added to the eluent to neutralize the acidic silanol (B1196071) groups. wiley-vch.de

A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be employed to first elute the less polar impurities, followed by the desired product, and finally the more polar unreacted starting materials. For instance, a gradient of ethyl acetate in petroleum ether, starting from a low concentration (e.g., 1-2%) and gradually increasing, would be a suitable strategy. rsc.org Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 2: Typical Column Chromatography Purification Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Petroleum Ether (e.g., 2% to 10%) |

| Sample Loading | Dry loading on celite or direct loading of a concentrated solution |

| Fraction Analysis | TLC with UV detection |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purification of compounds. It offers higher resolution, speed, and sensitivity compared to standard column chromatography. For this compound, a reversed-phase HPLC method is typically employed for purity assessment and quantitative analysis.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., a C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. nih.govsielc.com The addition of a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase is common to improve peak shape and resolution, especially for amines. nih.gov

A typical HPLC analysis would involve dissolving a known concentration of the purified this compound in the mobile phase and injecting it into the HPLC system. The compound is detected as it elutes from the column, most commonly using a UV detector set at a wavelength where the analyte has strong absorbance (e.g., around 254 nm). The retention time (tR) is a characteristic of the compound under specific chromatographic conditions and can be used for identification. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. For impurity profiling, a gradient elution is often used to separate compounds with a wide range of polarities. srce.hr

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Value/Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile nih.gov |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

By employing these chromatographic methodologies, the synthesis of this compound can be effectively monitored, the product can be purified to a high degree, and its identity and purity can be rigorously confirmed.

Structure Activity Relationships Sar and Pharmacological Foundations of Isobutyl 3 Trifluoromethyl Phenyl Amine Derivatives

Profound Impact of the Trifluoromethyl Group on Biological Activity and Pharmacokinetics

The introduction of a trifluoromethyl (-CF3) group into a phenylamine scaffold is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. This group imparts a unique combination of properties that significantly influence biological activity, receptor binding, and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in drug design. This is a direct consequence of the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (a -I effect). When attached to an aromatic ring, the -CF3 group significantly decreases the electron density of the ring and influences the properties of other substituents.

In the context of isobutyl-(3-trifluoromethyl-phenyl)-amine, the -CF3 group at the meta-position of the phenyl ring reduces the basicity (pKa) of the amine nitrogen. This occurs because the electron-withdrawing nature of the group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This modulation of pKa can be critical for receptor interactions, as the ionization state of the amine at physiological pH (around 7.4) affects its ability to form ionic bonds or hydrogen bonds with a biological target. A lower pKa means the amine will be less protonated at a given pH, which can alter binding affinity and cell permeability.

Table 1: Comparison of Basicity (pKa) for Aniline (B41778) and Substituted Anilines This table illustrates the impact of the electron-withdrawing trifluoromethyl group on the basicity of the aniline nitrogen.

| Compound | pKa | Reference |

|---|---|---|

| Aniline | 4.63 | Standard literature value |

| 3-(Trifluoromethyl)aniline (B124266) | 3.50 | Derived from literature data |

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a crucial physicochemical parameter that affects a drug's ability to cross biological membranes. nih.gov The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule. nih.gov The Hansch lipophilicity parameter (π) for a CF3 group is +0.88, indicating its strong contribution to making a compound more lipid-soluble compared to a simple hydrogen atom.

This enhanced lipophilicity can improve a compound's absorption and ability to permeate cell membranes to reach its site of action. nih.gov However, excessively high lipophilicity can sometimes lead to poor aqueous solubility and increased metabolic breakdown. nih.gov Therefore, the strategic placement of a -CF3 group represents a method to fine-tune the lipophilic/hydrophilic balance of a drug candidate to optimize its pharmacokinetic profile. Studies have shown a good correlation between logP values and membrane molar partitioning coefficients, confirming that lipophilicity is an excellent indicator of membrane permeability. nih.gov

Table 2: Calculated Lipophilicity (XLogP3) of Related Aniline Derivatives This table demonstrates the increase in lipophilicity with the addition of alkyl and trifluoromethyl groups to the aniline scaffold.

| Compound | Molecular Formula | XLogP3-AA | Reference |

|---|---|---|---|

| Aniline | C6H7N | 1.1 | PubChem CID: 6115 |

| 3-(Trifluoromethyl)aniline | C7H6F3N | 2.3 | PubChem CID: 7375 nih.gov |

| N-Isobutylaniline | C10H15N | 2.8 | PubChem CID: 121627 nih.govchemspider.com |

| This compound | C11H14F3N | 4.0 | PubChem CID: 4712312 |

A significant advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a high bond dissociation energy. This makes the -CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug biotransformation. researchgate.net

Often, alkyl groups (like a methyl group) on an aromatic ring are susceptible to hydroxylation. Replacing such a group with a -CF3 moiety blocks this metabolic pathway, thereby increasing the drug's half-life and bioavailability. Research has demonstrated that trifluoromethyl substitution can provide a "global protective effect" against hepatic metabolism, reducing the number of metabolic products formed. colostate.edu This enhanced stability means the drug remains in its active form for longer, potentially leading to a more sustained therapeutic effect. In some cases, trifluoromethyl ketones have been designed to be more metabolically stable than their non-fluorinated counterparts, resisting reduction to inactive alcohol metabolites. nih.govnih.gov

Role of the Isobutyl Moiety and Alkyl Chain Variations on Biological Profile

The N-alkyl substituent, in this case, an isobutyl group, plays a critical role in determining the biological profile of the molecule through steric and conformational effects. The size, shape, and flexibility of this group are key determinants of how the ligand interacts with the binding pocket of a receptor.

Steric hindrance and bulk are fundamental to a drug's specificity and affinity for its receptor. The isobutyl group is a branched alkyl chain that is larger than smaller substituents like methyl or ethyl groups but is more compact than a linear butyl group. Its specific size and three-dimensional shape can either be beneficial or detrimental to binding, depending on the topology of the receptor's binding site.

A well-fitting isobutyl group can engage in favorable van der Waals interactions within a hydrophobic pocket of the receptor, thereby increasing binding affinity. nih.gov Conversely, if the pocket is too small, the bulky isobutyl group could cause steric clashes, preventing optimal binding. Studies on various receptor ligands have shown that the nature of the N-alkyl substituent is crucial for activity. For instance, in a series of salicylanilide (B1680751) derivatives with a 4-CF3-anilide core, activity was dependent on the presence of a bulky and/or lipophilic chain like isobutyl or isopropyl. nih.gov Similarly, SAR studies on leukotriene antagonists found that maximal activity was achieved with moderately sized n-alkyl groups (propyl, butyl), suggesting an optimal size requirement for the receptor's nonpolar pocket. nih.gov The branching of the isobutyl group can also impart greater selectivity for a specific receptor subtype compared to other receptors, reducing off-target effects.

Table 3: Effect of N-Alkyl Substituent Size on 5-HT1A Receptor Affinity in a Phenylpiperazine Series This table serves as an example from a related class of compounds to illustrate how receptor affinity can be tuned by varying the N-alkyl substituent. A local maximum in affinity is observed for the hexyl chain, demonstrating the importance of optimal alkyl chain length.

| N-Alkyl Substituent | Ki (nM) for 5-HT1A Receptor | Reference |

|---|---|---|

| Methyl | 1.3 | nih.gov |

| Ethyl | 2.4 | nih.gov |

| n-Propyl | 2.2 | nih.gov |

| n-Butyl | 1.2 | nih.gov |

| n-Pentyl | 0.68 | nih.gov |

| n-Hexyl | 0.50 | nih.gov |

The branched nature of the isobutyl group restricts the range of possible conformations compared to a linear chain, which can be advantageous. By reducing the number of available low-energy conformations, it can "pre-organize" the molecule into a shape that is more complementary to the receptor's binding site. This pre-organization reduces the entropic penalty of binding, which can lead to higher affinity. Molecular force field calculations on substituted anilines have been used to determine preferred conformational energies. colostate.edu The specific torsional angles around the N-C(isobutyl) bond and the C(phenyl)-N bond will dictate the spatial orientation of the isobutyl and trifluoromethyl-phenyl groups relative to each other, which must be optimal for productive receptor engagement.

Rational Design Principles for the Development of Optimized Bioactive Analogues

The rational design of new drugs is a cornerstone of modern medicinal chemistry, allowing for the creation of molecules with specific pharmacological actions. mdpi.com For derivatives of this compound, this process involves a deep understanding of how structural modifications influence biological activity. The goal is to systematically alter the molecule to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net

Scaffold modification involves altering the core structure of the lead compound to explore new chemical space and improve drug-like properties. researchgate.net In the context of this compound derivatives, the aniline core can be incorporated into more complex heterocyclic systems. For example, the N-(trifluoromethyl)phenyl moiety has been integrated into pyrazole (B372694) structures to create potent antimicrobial agents that inhibit the growth of antibiotic-resistant bacteria. researchgate.net This type of modification fundamentally changes the shape and electronic properties of the molecule, leading to novel biological activities.

Bioisosteric replacement is a key strategy where one atom or functional group is swapped with another that possesses similar physical or chemical properties, with the aim of improving the molecule's biological profile. cambridgemedchemconsulting.comnih.gov This technique is frequently applied to derivatives containing the trifluoromethylphenyl group.

The Trifluoromethyl (CF3) Group: This group is itself a well-known bioisostere. For instance, it has been successfully used to replace an aliphatic nitro group (NO2) in the development of positive allosteric modulators for the cannabinoid CB1 receptor. The resulting CF3-containing compounds were generally more potent and showed improved metabolic stability compared to their nitro counterparts. nih.gov The CF3 group can also be a bioisostere for halogens like iodine or bromine, or for bulky alkyl groups like isopropyl and tert-butyl. cambridgemedchemconsulting.com Its electron-withdrawing nature and lipophilicity can be precisely modulated by switching to a difluoromethyl (CF2H) group, which offers the additional advantage of potential hydrogen bonding. sci-hub.se

The Phenyl Ring: The central phenyl ring can be bioisosterically replaced by other aromatic systems like pyridyl or thiophene (B33073) rings to alter polarity, solubility, and interaction with the biological target. cambridgemedchemconsulting.com

The Amine Group: The isobutyl-amine portion of the molecule can be readily modified. The amine can be incorporated into various cyclic structures (e.g., piperidine, azepane) or the alkyl chain length can be varied. These changes directly impact the molecule's basicity and ability to form hydrophobic or ionic interactions with a receptor. For instance, in a series of biphenylalkoxyamine derivatives designed as histamine (B1213489) H3 receptor ligands, modifying the amine fragment and the linker length significantly influenced receptor affinity. mdpi.com

Targeted ligand design aims to create molecules that bind with high affinity to a specific biological target (e.g., a receptor or enzyme) while having minimal interaction with other targets, thereby reducing potential side effects. acs.org The (3-trifluoromethyl-phenyl)-amine moiety is a valuable component in this process.

One successful application is in the development of ligands for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in numerous neuropsychiatric disorders. nih.govnih.gov Researchers synthesized a large series of N'-aryl-N'-methylguanidines incorporating the N'-(3-trifluoromethyl-phenyl) group. The initial lead compound showed that the 3-trifluoromethyl substituent nearly doubled the binding affinity compared to a 3-iodo substituent. nih.gov Further optimization involved modifying the N-aryl side of the molecule. This targeted approach led to the discovery of several compounds with desirable low nanomolar affinity for the NMDA receptor's PCP binding site, making them promising candidates for development as PET imaging radioligands. nih.govnih.gov

Another example is the design of progesterone (B1679170) receptor (PR) antagonists. A series of B-(trifluoromethyl)phenyl phosphine-borane derivatives were synthesized. Structure-activity relationship (SAR) studies showed that the nature of the phosphine (B1218219) group and the position of the trifluoromethyl group on the phenyl ring were critical for activity. This targeted exploration led to a potent PR antagonist with sub-micromolar activity. mdpi.com

Achieving selectivity often involves exploiting subtle differences in the shape and electrostatic environment of the binding pockets of different proteins. acs.org By carefully tailoring the ligand's structure, for example by cyclizing a flexible linker to lock it into a specific conformation, it is possible to enhance binding to the desired target while disfavoring binding to off-targets. acs.org

Biological Activities and Potential Therapeutic Applications of Isobutyl 3 Trifluoromethyl Phenyl Amine Analogues

Antimicrobial and Antifungal Spectrum of Activity

Analogues of Isobutyl-(3-trifluoromethyl-phenyl)-amine have shown promise as effective agents against a variety of microbial pathogens. The inclusion of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of these compounds, contributing to their antimicrobial efficacy. nih.govnih.gov

Evaluation of Antibacterial Efficacy

Research has demonstrated that derivatives incorporating the 3-(trifluoromethyl)phenyl group possess significant antibacterial properties, particularly against Gram-positive bacteria. A series of thiourea (B124793) derivatives containing this moiety were synthesized and evaluated for their in vitro antimicrobial activity. nih.govwikipedia.org Several of these compounds exhibited high inhibition against both standard and hospital strains of Gram-positive cocci, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 16 μg/ml. nih.govwikipedia.org

Notably, certain N-arylthiourea derivatives showed superior antibacterial activity compared to their alkyl-substituted counterparts. nih.gov For instance, compounds identified as potent inhibitors of topoisomerase IV from Staphylococcus aureus also displayed significant antibacterial activity and were effective in inhibiting biofilm formation in methicillin-resistant Staphylococcus epidermidis strains. nih.govwikipedia.org

Similarly, studies on N-aryl amino acids have indicated that these compounds can serve as vital building blocks for molecules with broad-spectrum antibacterial potential. nih.gov Synthesized N-aryl amino acids showed activity comparable to standard drugs against Streptococcus pneumoniae, Escherichia coli, and Proteus mirabilis. nih.govwhitehouse.gov The presence of the aromatic ring combined with the amino acid structure is believed to contribute to their significant antibacterial effects. nih.gov

Further research into pyrazole (B372694) derivatives with 3,5-bis(trifluoromethyl)phenyl substituents has identified them as potent growth inhibitors of drug-resistant Gram-positive bacteria, including Methicillin-resistant S. aureus (MRSA), with MIC values as low as 1 to 2 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected this compound Analogues

| Compound Class | Target Bacteria | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Thiourea Derivatives | Gram-positive cocci (e.g., S. aureus, S. epidermidis) | 0.25–16 μg/ml | nih.gov, wikipedia.org |

| N-Aryl Amino Acids | S. pneumoniae, E. coli, P. mirabilis | Comparable to streptomycin | nih.gov, whitehouse.gov |

Assessment of Antifungal Properties

The antifungal potential of trifluoromethylphenyl derivatives has also been well-documented. A study on trifluoromethylphenyl amides (TFMPAs) evaluated thirty-three structures for their fungicidal activity against several plant-pathogenic fungi, including multiple Colletotrichum species, Phomopsis viticola, and Botrytis cinerea. drugs.com One compound, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide, demonstrated the strongest and broadest spectrum of activity. drugs.com

In other research, novel chalcone (B49325) derivatives containing trifluoromethyl and trifluoromethoxy substituents were synthesized and tested against pathogenic fungal strains like Candida albicans and Aspergillus niger. mdpi.com The results indicated that compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group. mdpi.com

Furthermore, N-substituted anilines bearing hetaryl fragments have shown very good antifungal activities against dermatophytes, with some compounds exhibiting MIC values between 3.12 and 6.25 μg/mL against Trichophyton rubrum. nih.gov Similarly, a series of novel pyrazole amides were found to have moderate to excellent activity against seven different phytopathogenic fungi, with some compounds showing higher efficacy than the commercial fungicide boscalid. nih.gov

Table 2: Antifungal Activity of Selected this compound Analogues

| Compound Class | Target Fungi | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Trifluoromethylphenyl Amides | Colletotrichum spp., P. viticola | Potent inhibition observed | drugs.com |

| Fluorinated Chalcones | C. albicans, A. niger | Potent activity observed | mdpi.com |

| N-Substituted Anilines | Trichophyton rubrum | 3.12–6.25 μg/mL | nih.gov |

Anticancer and Antitumor Research

The structural motif of trifluoromethyl-phenyl-amine is a key feature in several compounds investigated for their anticancer properties. The trifluoromethyl group is known to enhance properties like metabolic stability and bioavailability, which are crucial for developing effective therapeutic agents. nih.gov

In Vitro Cytotoxicity Studies on Diverse Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of these analogues against various human cancer cell lines. A series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, which are structurally related to the subject compound, were assessed for their inhibitory potential on the viability of human liver (HEP3BPN 11), breast (MDA-MB 453), and leukemia (HL 60) cancer cell lines. Several of these compounds demonstrated higher inhibitory activity on HL 60 cells than the standard chemotherapeutic agent, methotrexate.

Thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety also exhibited cytotoxicity. nih.govwikipedia.org When evaluated against a large panel of DNA and RNA viruses, certain compounds were found to be cytotoxic against MT-4 cells, with CC50 values of ≤ 10 μM. nih.govwikipedia.org

Additionally, new 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative potential against four human cancer cell lines and two normal cell lines, highlighting the ongoing effort to find novel anticancer agents by combining the trifluoromethyl group with various heterocyclic scaffolds. nih.gov N-substituted anilines that showed antifungal activity were also tested for cytotoxicity against breast (MCF-7), lung (H-460), and central nervous system (SF-268) human cancer cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of Selected this compound Analogues

| Compound Class | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| N-substituted isobutyramides | Leukemia (HL 60) | Higher inhibitory activity than methotrexate | |

| Thiourea Derivatives | MT-4 cells | CC50 ≤ 10 μM | nih.gov, wikipedia.org |

| Thiazolo[4,5-d]pyrimidines | Various human cancer lines | Antiproliferative potential demonstrated | nih.gov |

Investigation of Potential Mechanisms of Antineoplastic Action

Research into the mechanisms underlying the anticancer effects of these compounds has pointed to several pathways. For the N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, studies suggest a dual inhibitory effect, encompassing not only direct anticancer activity but also anti-angiogenic and antioxidant properties. Lead molecules from this class were tested for their ability to inhibit proangiogenic cytokines. For example, one compound showed significantly better inhibition of TNFα and Leptin compared to the standard, suramin, while others were strong inhibitors of IGF1, VEGF, and TGFβ.

The antibacterial mechanism of certain thiourea derivatives has been linked to the inhibition of topoisomerase IV, an enzyme crucial for bacterial DNA replication. nih.govwikipedia.org This inhibition corresponded well with the observed antibacterial activity. nih.gov While this mechanism is specific to bacteria, it highlights the ability of these compounds to interact with key cellular enzymes, a property that is often exploited in anticancer drug design.

The introduction of a trifluoromethyl group is a well-established strategy to enhance the binding affinity of therapeutic compounds and is a feature of many pharmaceuticals, including anticancer agents. nih.gov

Neurological and Psychotherapeutic Applications

Derivatives containing the trifluoromethyl-phenyl-amine scaffold have been investigated for a range of neurological and psychotherapeutic applications, owing to the ability of the trifluoromethyl group to enhance brain penetration and modulate interactions with central nervous system targets.

Research has identified compounds with a trifluoromethylphenyl structure as potent agonists of serotonin (B10506) receptors. For example, 1-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane and its congener were found to be potent 5-HT2A/2C agonists, a receptor system heavily implicated in the action of hallucinogens and some psychotherapeutic drugs. nih.gov These compounds demonstrated high affinity for 5-HT2A/2C sites in rat cortex and were full agonists at the 5-HT2C receptor. nih.gov

Furthermore, the trifluoromethylphenyl moiety is a key component in the design of multi-target ligands for dopamine (B1211576) and serotonin receptors aimed at treating schizophrenia. wikipedia.org The placement and electronic nature of substituents on the phenyl ring significantly influence the binding affinity for D2, 5-HT1A, and 5-HT2A receptors. wikipedia.org

Analogues have also been developed as potential PET radioligands for the NMDA receptor, which is critical for synaptic plasticity and memory. N′-3-(trifluoromethyl)phenyl derivatives of N-aryl-N′-methylguanidines have shown desirable low nanomolar affinity for the PCP binding site of the NMDA receptor.

The trifluoromethyl group is a feature of fluoxetine (B1211875), a widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressant, where it enhances lipophilicity and brain penetration. Additionally, some p-aminosubstituted phenylalkylamines have been studied as selective inhibitors of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine. MAO inhibitors are a class of drugs used to treat depression and other neurological disorders. nih.govmdpi.com

Modulation of N-Methyl-D-aspartate (NMDA) Receptors and Radioligand Development

Dysfunction of the N-Methyl-D-aspartate (NMDA) receptor has been implicated in a variety of neuropsychiatric disorders, including epilepsy, schizophrenia, and Alzheimer's disease. nih.govresearchgate.net This has made the NMDA receptor a significant target for therapeutic development. The receptor's open channel state, which exposes the phencyclidine (PCP) binding site, is of particular interest for modulation. nih.gov Consequently, developing brain-penetrant ligands that bind with high affinity to this site is a key research goal. nih.gov Such ligands, when labeled with a positron-emitter like carbon-11 (B1219553) or fluorine-18, could serve as radioligands for quantifying active NMDA receptors in the brain using Positron Emission Tomography (PET). nih.govresearchgate.net

In the quest for improved PET radioligands, researchers have explored the structure-affinity relationships of N′-3-(trifluoromethyl)phenyl derivatives of N-aryl-N′-methylguanidines. nih.govresearchgate.net It was discovered that replacing a 3-iodo substituent with a 3-trifluoromethyl substituent resulted in a nearly two-fold increase in binding affinity at the PCP binding site. nih.gov A comprehensive study of 80 different N′-3-(trifluoromethyl)phenyl derivatives led to the identification of several compounds with high, low-nanomolar affinity for the PCP binding site. nih.govresearchgate.net Among these, four compounds were highlighted as particularly promising candidates for further development as PET radioligands due to their high affinity and moderate lipophilicity. nih.govresearchgate.net One standout compound, 1-(6-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-3-(naphthalen-1-yl)guanidine, was noted for its exceptionally high affinity and its suitability for labeling with either carbon-11 or fluorine-18. nih.gov

Table 1: NMDA Receptor PCP Site Binding Affinity of Select N′-3-(Trifluoromethyl)phenyl Guanidine Derivatives

| Compound Number | Structure | Ki (nM) for inhibition of ³H-MK801 |

| 13 | 1-(6-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-3-(naphthalen-1-yl)guanidine | Low nanomolar affinity nih.govresearchgate.net |

| 19 | N/A | Low nanomolar affinity nih.govresearchgate.net |

| 20 | N/A | Low nanomolar affinity nih.govresearchgate.net |

| 36 | N/A | Low nanomolar affinity nih.govresearchgate.net |

| 7 | N/A | Almost 2-fold improvement over 3-iodo analogue nih.gov |

Data sourced from studies on N′-3-(trifluoromethyl)phenyl derivatives of N-aryl-N′-methylguanidines. nih.govresearchgate.net

Assessment of Anticonvulsant Activity

Analogues incorporating the trifluoromethylphenyl moiety have been extensively evaluated for their potential as anticonvulsant agents. Research has demonstrated that these compounds can exhibit broad-spectrum activity in various animal models of seizures.

One study investigated a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, with a focus on derivatives containing a 3-CF₃ group on the phenyl ring. mdpi.com The majority of these compounds showed significant anticonvulsant properties in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the psychomotor 6 Hz seizure models in mice. mdpi.com Compound 14 from this series, which features a 3-CF₃ substituent, demonstrated particularly robust, broad-spectrum anticonvulsant activity and was also effective in a model of drug-resistant epilepsy. mdpi.com

Another line of research explored 3-(3'-trifluoromethylphenoxy)-pyridines. nih.gov While certain dihydropyridine (B1217469) derivatives were found to be inactive, the isomeric 2-phenyl-3-(3'-trifluoromethylphenoxy)pyridine (7 ) showed significant anticonvulsant effects in the mouse MES test and even greater activity in the rat MES test. nih.gov This compound was found to have a low affinity for the benzodiazepine (B76468) receptor, suggesting a different mechanism of action. nih.gov

Table 2: Anticonvulsant Activity of Select Trifluoromethylphenyl Analogues in Mice

| Compound | Test Model | Result (ED₅₀) |

| Compound 14 (3-CF₃ derivative) | MES | 49.6 mg/kg mdpi.com |

| Compound 14 (3-CF₃ derivative) | scPTZ | 67.4 mg/kg mdpi.com |

| Compound 14 (3-CF₃ derivative) | 6 Hz (32 mA) | 31.3 mg/kg mdpi.com |

| Compound 14 (3-CF₃ derivative) | 6 Hz (44 mA) (drug-resistant model) | 63.2 mg/kg mdpi.com |

| 2-phenyl-3-(3'-trifluoromethylphenoxy)pyridine (7) | MES (i.p. administration) | 159 mg/kg nih.gov |

MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole.

Exploration of Antidepressant Potential

The antidepressant potential of this compound analogues has been investigated, primarily through their interaction with neurotransmitter systems.

A compound designated G11-5, which is 3-(3,4-methylenedioxy-5-trifluoromethyl phenyl)-2E-propenoic acid isobutyl amide, was synthesized based on the structure of an active component from the herbal medicine Piper laetispicum C. DC. nih.gov This compound was assessed in mouse models of depression, including the learned helplessness (LH) and social defeat stress (SDS) models. nih.gov G11-5 demonstrated a remarkable antidepressant effect, significantly reducing escape failures in the LH paradigm and increasing social interaction while shortening immobility time in the forced swimming test for mice exposed to SDS. nih.gov The mechanism appears to involve the TSPO-mediated mitophagy pathway, restoring retrograde axonal transport and neurotransmitter release. nih.gov

In a different study, a series of 3-phenyl-1-indanamines were synthesized and tested for their ability to inhibit the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), a key mechanism for many antidepressant drugs. nih.gov The study found that the substitution pattern on the phenyl ring was crucial for activity. While this study focused on various substitutions, it highlights a common pathway through which phenyl-containing amine structures can exert antidepressant effects. nih.gov

Evaluation of Analgesic Properties

Certain analogues have demonstrated notable analgesic, or pain-relieving, properties. Research has shown that compounds with anticonvulsant activity may also be effective against pain.

For instance, Compound 14 , a (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative with a 3-CF₃ substituent, was found to possess high efficacy against pain in several mouse models. mdpi.com It was effective against formalin-induced tonic pain, capsaicin-induced neurogenic pain, and oxaliplatin-induced neuropathic pain. mdpi.com The mechanism for this compound is believed to be complex, potentially involving the inhibition of sodium and calcium currents as well as TRPV1 receptor antagonism. mdpi.com

Another study focused on the synthesis of phenyl-3- and phenyl-5-acetamidosalicylates as potential analgesics. nih.gov Phenyl-5-acetamidosalicylate showed analgesic activity comparable to aspirin. nih.gov In contrast, the phenyl-3-acetamidosalicylate isomer was ineffective. nih.gov This demonstrates that the substitution pattern is critical for analgesic activity in this class of compounds.

Study of Spasmolytic Effects

Based on the reviewed scientific literature, there is no specific documentation regarding the spasmolytic (muscle relaxant) effects of this compound or its closely related analogues within the scope of the conducted search. While anticonvulsant and analgesic properties are reported, direct studies on spasmolytic activity were not identified.

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition Studies

The anti-inflammatory potential of trifluoromethylphenyl analogues has been linked to their ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes, particularly the inducible COX-2 isoform, are key mediators in the inflammatory pathway. mdpi.comnih.gov

Research into novel nonacidic anti-inflammatory agents identified several oxadiazolyl, thiadiazolyl, and pyrimidinyl-linked derivatives as potent COX-2 inhibitors. bioworld.com Two lead compounds demonstrated COX-2 IC₅₀ values of 53.76 and 69.79 nM and showed promising anti-inflammatory effects in a carrageenan-induced rat paw edema model. bioworld.com Treatment with these compounds suppressed the elevation of NF-κB and COX-2 expression in the inflamed tissue. bioworld.com

Another study on cyclic imides designed as selective COX-2 inhibitors found that compounds with CH₃O substituents could insert deep into the active site of the COX-2 enzyme. nih.gov One compound, 5b , was identified as a highly potent and extremely selective COX-2 inhibitor with superior anti-inflammatory activity in vivo. nih.gov Similarly, a separate investigation of cyclic imides bearing 3-benzenesulfonamide and other scaffolds found that several derivatives exhibited potent anti-inflammatory activities, with edema inhibition ranging from 71.2% to 82.9%. nih.gov

The structural modifications of existing nonsteroidal anti-inflammatory drugs (NSAIDs) have also been explored. mdpi.com Attaching a 3,4,5-trimethoxybenzyl moiety, which is found in some selective COX-2 inhibitors, to NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614) via an amino acid linker resulted in derivatives with enhanced anti-inflammatory activity and increased COX-2 inhibition compared to the parent drugs. mdpi.com

Table 3: COX Inhibition and Anti-inflammatory Activity of Select Analogues

| Compound Class/Number | Target | Activity Metric | Result |

| Oxadiazolyl/Thiadiazolyl Derivatives bioworld.com | COX-2 | IC₅₀ | 53.76 nM and 69.79 nM |

| Cyclic Imide 5b nih.gov | COX-2 | IC₅₀ | 0.1 μM |

| Cyclic Imide 5b nih.gov | COX-2 Selectivity Index | SI | 400 |

| Cyclic Imide Derivatives nih.gov | Inflammation | Paw Edema Inhibition | 71.2% - 82.9% |

| Modified Ibuprofen (21 ) mdpi.com | COX-2 | % Inhibition | 67% |

| Modified Ketoprofen (19 ) mdpi.com | COX-2 | % Inhibition | 94% |

IC₅₀: Half-maximal inhibitory concentration; SI: Selectivity Index.

Other Documented Biological Activities and Applications

Beyond the primary therapeutic areas, research has uncovered other biological effects of these compounds. In the study of anticonvulsant (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivatives, the lead compound 14 (with a 3-CF₃ substituent) was observed to have a favorable induction effect on the viability of neuroblastoma SH-SY5Y cells in vitro. mdpi.com This suggests potential applications in the study of neuroprotection or neurogenesis, separate from its anticonvulsant and analgesic properties. mdpi.com

Anti-hypertensive and Cardiovascular System Effects

Analogues featuring the trifluoromethylphenyl structure have been investigated for their potential to modulate cardiovascular function, particularly in the context of hypertension. Research into related structures, such as fluorophenyl benzimidazole (B57391) derivatives, has demonstrated significant anti-hypertensive activity.

One such novel fluorophenyl benzimidazole derivative, when administered orally to spontaneously hypertensive rats, caused a significant decrease in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP). Mechanistically, this compound was found to relax superior mesenteric arteries in a concentration-dependent manner and effectively inhibited contractions induced by angiotensin II. scielo.br In an effort to develop treatments for cardiovascular conditions like hypertension and ischemic heart disease, various chemical compounds have been synthesized. These often involve linking fragments of calcium antagonists, such as benzhydrylpiperazine or substituted phenylpiperazine, to an aryloxyaminopropanol skeleton, which is known for its β-adrenolytic effects. elsevierpure.com

The broader class of antihypertensive drugs includes Angiotensin II Receptor Blockers (ARBs) and Calcium Channel Blockers (CCBs). Prolonged treatment with these agents has been associated with a significantly lower risk of composite cardiac outcomes and mortality from cardiovascular events. nih.gov Specifically, ARBs have shown pronounced benefits in reducing the risk of stroke and major adverse cardiovascular events (MACE). nih.gov The development of trifluoromethylphenyl-containing compounds aligns with this therapeutic strategy, aiming to create novel agents that can effectively manage hypertension and related cardiovascular diseases.

Anti-HIV Activity

The quest for novel anti-HIV agents has led to the exploration of various chemical scaffolds, including those containing the trifluoromethylphenyl group. This moiety is often incorporated into drug candidates to enhance metabolic stability and binding affinity. mdpi.com

One area of research has focused on developing analogues of the anti-HIV agent bevirimat, which inhibits viral maturation. Several fluorinated derivatives have been synthesized, modifying various positions of the betulinic acid skeleton. pnas.org A compound featuring a trifluoromethylphenethyl group attached at the C-28 ester side chain showed weak anti-HIV activity. pnas.org However, another analogue with a trifluoromethyl group added to the C-30 position of the isopropenyl group demonstrated potency against HIV-1NL4-3 similar to the parent compound, bevirimat. pnas.org

Another class of compounds, 2-trifluoromethylthiazole-5-carboxamides, has been developed as non-cytotoxic analogues of a stilbene-based compound that disrupts HIV mRNA processing. nih.gov These amides were designed based on a possible bioisosteric relationship between trifluoromethyl and nitro groups. Two compounds, GPS488 and GPS491 , were found to be particularly active, suppressing the expression of the HIV-1 structural protein Gag and altering the accumulation of viral RNA. nih.gov They decreased the abundance of RNAs that encode structural proteins while increasing the levels of RNAs for regulatory proteins. nih.gov These compounds remained effective against a panel of HIV mutant strains that are resistant to drugs used in standard antiretroviral therapy. nih.gov

Additionally, novel phenylalanine derivatives have been designed as HIV-1 capsid (CA) protein inhibitors. One such compound, (S)-N-(1-((4-methoxyphenyl)(methyl) amino)-1-oxo-3-phenylpropan-2-yl)-3-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)benzamide , was synthesized as part of a series of potential antiviral agents targeting the interface between the C-terminal domain (CTD) and N-terminal domain (NTD) of the capsid protein. nih.gov

Table 1: Anti-HIV Activity of Selected Trifluoromethylphenyl Analogues

| Compound Name | Target/Mechanism | Observed Activity | Reference |

|---|---|---|---|

| GPS491 (A 2-trifluoromethylthiazole-5-carboxamide) | HIV mRNA processing | EC50 = 0.47 μM; Suppresses Gag expression, alters viral RNA accumulation. | nih.gov |

| GPS488 (A 2-trifluoromethylthiazole-5-carboxamide) | HIV mRNA processing | EC50 = 1.66 μM; Suppresses Gag expression, alters viral RNA accumulation. | nih.gov |

| (S)-N-(1-((4-methoxyphenyl)(methyl) amino)-1-oxo-3-phenylpropan-2-yl)-3-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)benzamide | HIV-1 Capsid (CA) protein | Designed as a potential CA inhibitor. | nih.gov |

| Bevirimat analogue with trifluoromethylphenethyl group | HIV maturation | Weak anti-HIV activity. | pnas.org |

Antioxidant Properties

Analogues of this compound have been synthesized and evaluated for their potential as antioxidants. Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a significant therapeutic goal.